
Ethyl 4-quinazolone-2-carboxylate
Overview
Description
Ethyl 4-quinazolone-2-carboxylate is a quinazoline derivative with the molecular formula C11H10N2O3 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white to almost white crystalline powder with a melting point of 189-193°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-quinazolone-2-carboxylate can be synthesized from anthranilamide and ethyl oxalate . The reaction involves the condensation of anthranilamide with ethyl oxalate under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of anthranilamide and ethyl oxalate, followed by their condensation under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-quinazolone-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolone ring to other quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinazolone ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acids, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline-based compounds.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 4-quinazolone-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound is instrumental in synthesizing luotonin A , a camptothecin analogue known for its antitumor properties against various cancer cell lines, including mouse leukemia P388 cells .
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolone derivatives, including those derived from this compound. For example, derivatives demonstrated significant inhibition against the VEGFR-2 enzyme, which is critical in cancer angiogenesis. One study reported that specific derivatives exhibited IC50 values as low as 0.117 μM, indicating strong potential as anticancer agents .
Agricultural Chemistry
Enhancing Agrochemical Efficacy
In agricultural applications, this compound is utilized to formulate agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to increased crop yields and better protection against pests . The compound's ability to improve the performance of existing agrochemical formulations makes it valuable in sustainable agricultural practices.
Material Science
Development of Advanced Materials
The compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials require specific thermal and mechanical properties that this compound can help achieve due to its unique chemical structure . Research into this area focuses on enhancing material durability and functionality.
Biochemical Research
Studies on Enzyme Inhibition and Receptor Binding
this compound is employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. It provides insights into biological processes that are crucial for understanding various diseases and developing new therapeutic targets . Its application in this field underscores its importance in drug discovery and development.
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound is used as a standard for quantifying related compounds across various samples. Its consistent properties allow researchers to achieve accurate measurements, facilitating better experimental outcomes .
Summary Table of Applications
Field | Application |
---|---|
Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs; synthesis of luotonin A |
Agricultural Chemistry | Enhances efficacy of pesticides and herbicides |
Material Science | Development of advanced materials with specific thermal and mechanical properties |
Biochemical Research | Studies on enzyme inhibition and receptor binding; insights into disease mechanisms |
Analytical Chemistry | Used as a standard for accurate quantification in analytical methods |
Mechanism of Action
The mechanism of action of ethyl 4-quinazolone-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups present on the quinazoline ring.
Comparison with Similar Compounds
Ethyl 4-quinazolone-2-carboxylate can be compared with other quinazoline derivatives such as:
Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate: Similar in structure but with different functional groups.
Ethyl 3,4-dihydro-4-oxoquinazoline-2-carboxylate: Another derivative with slight structural variations.
Ethyl 4-hydroxyquinazoline-2-carboxylate: Contains a hydroxyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties
Biological Activity
Ethyl 4-quinazolone-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- IUPAC Name : Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 29113-33-5
- Appearance : White to pale yellow crystalline powder
- Melting Point : 188-193°C
Synthesis
The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with ethyl bromoacetate, followed by cyclization and further derivatization. Various synthetic routes have been optimized to improve yield and purity, often utilizing microwave-assisted techniques for efficiency .
Biological Activities
This compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of quinazolone compounds exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to ethyl 4-quinazolone showed potent activity against Mycobacterium tuberculosis and various bacterial strains .
- A specific derivative, ethyl 5-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline-2-carboxylate, was noted for its high antimicrobial efficacy .
- Antioxidant Activity :
- Anti-inflammatory Properties :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its molecular structure. Key findings include:
- Substituent Effects : Electron-withdrawing groups in para positions on the aromatic ring enhance antimicrobial activity. Conversely, electron-donating groups may reduce effectiveness .
Substituent Position | Effect on Activity |
---|---|
Para Electron-Withdrawing | Increased Antimicrobial Activity |
Ortho Electron-DONATING | Decreased Antimicrobial Activity |
Case Studies
- Antituberculosis Screening :
- Antioxidant Evaluation :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-quinazolone-2-carboxylate, and how do they compare in terms of efficiency and sustainability?
this compound is typically synthesized via cyclization of 2-aminobenzamide derivatives. Traditional methods involve high temperatures (e.g., 100–150°C) and transition-metal catalysts, which can lead to side reactions and require purification . Recent advancements employ electrochemical methods using aluminum/carbon electrodes and acetic acid as an electrolyte, enabling room-temperature synthesis with yields exceeding 80% . This approach avoids hazardous reagents and aligns with green chemistry principles.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbonyl groups.
- X-ray diffraction to resolve crystal structures, as demonstrated for ferrocenyl-substituted analogs, which revealed dihedral angles between aromatic rings (e.g., 84.59° in related compounds) .
- IR spectroscopy to identify characteristic carbonyl stretches (~1700 cm⁻¹) and NH/OH groups . Cross-validation using multiple methods ensures structural accuracy, especially for tautomeric forms (e.g., 1,4-dihydro vs. 3,4-dihydroquinazolone) .
Q. How is this compound utilized as a scaffold in medicinal chemistry?
The quinazolone core is a privileged structure in drug discovery due to its planar aromatic system and hydrogen-bonding capacity. Derivatives exhibit anticancer, antiviral, and anti-inflammatory activities. For example, ferrocenyl-substituted analogs show redox-active behavior, enhancing their potential as targeted therapies . Modifications at the 2-carboxylate position (e.g., ester-to-amide conversion) are common to optimize pharmacokinetic properties .
Advanced Research Questions
Q. What role does Density Functional Theory (DFT) play in studying this compound derivatives?
DFT calculations (e.g., B3LYP/6-31G*) are critical for:
- Geometry optimization : Validating experimental X-ray structures (e.g., bond lengths and angles) .
- Redox behavior : Predicting oxidation potentials of ferrocenyl derivatives, correlating with cyclic voltammetry data .
- Reactivity analysis : Mapping Fukui functions to identify nucleophilic/electrophilic sites for functionalization . Hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 method) improve accuracy for thermochemical properties like ionization potentials .
Q. How can electrochemical methods resolve contradictions in reaction mechanisms for quinazolone synthesis?
Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) arise in traditional syntheses. Electrochemical approaches with controlled potential/current can isolate intermediates via in situ monitoring (e.g., EPR for radical detection). For example, oxidative cyclization of 2-aminobenzamides in undivided cells suggests a proton-coupled electron transfer (PCET) mechanism, supported by pH-dependent yield variations .
Q. What strategies address low yields in the synthesis of this compound derivatives under mild conditions?
- Electrode optimization : Carbon vs. platinum electrodes affect electron transfer efficiency. Aluminum electrodes in acetic acid minimize passivation .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid acts as both solvent and proton donor .
- Additive screening : Bases like K₂CO₃ improve cyclization kinetics by deprotonating intermediates .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Steric effects : Bulky substituents at the 2-position (e.g., ferrocenyl groups) reduce enzymatic degradation but may hinder target binding .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position increase electrophilicity, enhancing interactions with biological nucleophiles . Quantitative Structure-Activity Relationship (QSAR) models incorporating Hammett constants (σ) and molar refractivity (MR) can predict activity trends .
Q. Methodological Guidance
Q. How should researchers analyze conflicting spectroscopic data for this compound tautomers?
- Variable-temperature NMR : Monitor peak splitting to identify tautomeric equilibria (e.g., keto-enol shifts) .
- Computational validation : Compare DFT-calculated chemical shifts with experimental data to assign tautomeric forms .
- Crystallographic resolution : X-ray structures provide definitive evidence, as seen in the unambiguous assignment of 3,4-dihydroquinazolone configurations .
Q. What are best practices for comparative studies of this compound derivatives?
- Standardized assays : Use consistent biological models (e.g., MTT for cytotoxicity) and solvent controls (e.g., DMSO <0.1% v/v) to minimize variability .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance in activity differences .
- Data transparency : Report yields, purity (HPLC ≥95%), and spectroscopic raw data in supplementary materials .
Properties
IUPAC Name |
ethyl 4-oxo-3H-quinazoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCAWNQKVVTNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303655 | |
Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29113-33-5 | |
Record name | 29113-33-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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